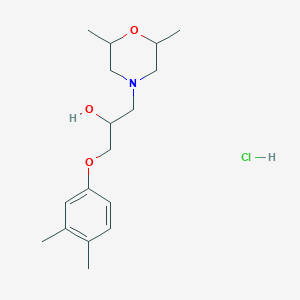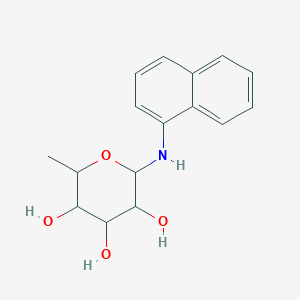
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound used in scientific research for its unique properties. DMPP is a selective β2-adrenoceptor agonist, which means it can activate specific receptors in the body and produce physiological effects.
作用机制
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride works by selectively activating β2-adrenoceptors in the body. These receptors are found in the smooth muscle of the lungs and blood vessels, as well as in the heart. When activated, β2-adrenoceptors cause relaxation of smooth muscle and dilation of blood vessels, which can lead to increased airflow in the lungs and improved blood flow to the heart.
Biochemical and physiological effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has a number of biochemical and physiological effects in the body. It can increase the activity of adenylate cyclase, which leads to increased levels of cyclic AMP (cAMP) in cells. This can lead to the activation of protein kinase A (PKA), which can regulate a number of cellular processes. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can also increase the activity of potassium channels in cells, which can lead to hyperpolarization and relaxation of smooth muscle.
实验室实验的优点和局限性
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has a number of advantages for use in lab experiments. It is a highly selective β2-adrenoceptor agonist, which means it can produce specific effects in cells and tissues. It is also relatively stable and easy to synthesize. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has some limitations for use in lab experiments. It can be difficult to obtain pure 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, and it can be expensive to synthesize. Additionally, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can have off-target effects on other receptors in the body, which can complicate experimental results.
未来方向
There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the potential use of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in treating heart failure. Additional studies are needed to determine the optimal dosing and delivery methods for 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in this context. Another area of interest is the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in combination with other drugs for the treatment of asthma and COPD. Finally, further research is needed to better understand the biochemical and physiological effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, and to identify potential off-target effects that may limit its use in certain contexts.
合成方法
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form a chlorohydrin intermediate. The chlorohydrin is then reacted with morpholine to form a morpholinylchloropropanol intermediate, which is subsequently reacted with 2,6-dimethylmorpholine to form 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride.
科学研究应用
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have bronchodilatory effects, which makes it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has also been studied for its potential use in treating heart failure, as it can increase cardiac output and improve heart function.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-5-6-17(7-13(12)2)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWIFVMKIXORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5200621.png)
![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)
![7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5200640.png)
![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)
![N-[4-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5200649.png)

![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)